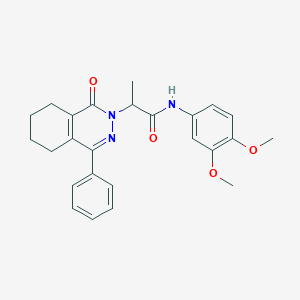
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as DPTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to inhibit the activity of a specific enzyme, called topoisomerase II, which is involved in DNA replication and cell division. This inhibition can lead to the death of cancer cells.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves its ability to inhibit the activity of topoisomerase II. This enzyme is essential for DNA replication and cell division, and its inhibition can lead to the death of cancer cells. N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells, N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its specificity for topoisomerase II. This enzyme is a common target for cancer drugs, and N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide's ability to inhibit its activity makes it a promising candidate for cancer treatment. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. One area of research could focus on improving its solubility in water, which would make it easier to administer in vivo. Another area of research could focus on identifying other targets for N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, which could expand its potential applications in medical research. Additionally, further studies could be conducted to investigate the potential anti-inflammatory and antioxidant effects of N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves a multi-step process that includes the condensation of 3,4-dimethoxybenzaldehyde with 2-amino-4-phenyl-5,6,7,8-tetrahydrophthalazin-1-one, followed by the reduction of the resulting Schiff base with NaBH4. The final step involves the acylation of the amine group with propanoyl chloride to form N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide.
Propriétés
Nom du produit |
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide |
|---|---|
Formule moléculaire |
C25H27N3O4 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-16(24(29)26-18-13-14-21(31-2)22(15-18)32-3)28-25(30)20-12-8-7-11-19(20)23(27-28)17-9-5-4-6-10-17/h4-6,9-10,13-16H,7-8,11-12H2,1-3H3,(H,26,29) |
Clé InChI |
PDZKMMXJXZINGJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
SMILES canonique |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
![2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270962.png)
![N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270963.png)
![N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270964.png)
![N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270965.png)
![N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270966.png)